

Trifluoperazine-d3 dihydrochloride mass spectrometry fragmentation pattern

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Compound of Interest

Compound Name: Trifluoperazine-d3dihydrochloride

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An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Trifluoperazine-d3 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of Trifluoperazine-d3 dihydrochloride. Trifluoperazine is a phenothiazine-class antipsychotic agent, and its deuterated analogs are frequently employed as internal standards in quantitative bioanalysis. A thorough understanding of its fragmentation behavior under mass spectrometric conditions is crucial for method development, metabolite identification, and ensuring analytical accuracy. This document outlines the predicted fragmentation pathway, presents quantitative data for key ionic species, details a representative experimental protocol for its analysis, and provides a visual representation of the fragmentation cascade. The information herein is predicated on established fragmentation mechanisms for phenothiazines and N-alkylpiperazines, with the logical assumption that the three deuterium atoms are located on the N-methyl group of the piperazine moiety.

Introduction

Trifluoperazine is a potent dopamine D1 and D2 receptor antagonist used in the management of psychotic disorders.[1] In pharmacokinetic and metabolic studies, stable isotope-labeled internal standards are the gold standard for quantification via mass spectrometry.



Trifluoperazine-d3 serves this purpose, offering a mass shift that allows it to be distinguished from the unlabeled analyte while maintaining nearly identical chemical and chromatographic properties. This guide focuses on the fragmentation pattern of the protonated molecule of Trifluoperazine-d3 ([M+H]+) as observed in tandem mass spectrometry (MS/MS), typically using electrospray ionization (ESI).

Predicted Fragmentation Pathway

The molecular structure of Trifluoperazine consists of a trifluoromethyl-substituted phenothiazine core linked by a propyl chain to an N-methylpiperazine group.[2] Under collision-induced dissociation (CID), the protonated molecule undergoes characteristic cleavages, primarily centered around the aliphatic chain and the piperazine ring. The presence of three deuterium atoms on the N-methyl group results in a +3 Da mass shift for fragments containing this moiety.

The primary fragmentation events are predicted as follows:

- Formation of the Precursor Ion: In positive mode ESI, Trifluoperazine-d3 readily forms a protonated molecular ion, [M+H]+, with an expected m/z of 411.18.
- Major Fragmentation Cleavage of the Propyl-Piperazine Bond: The most prominent fragmentation pathway for phenothiazines with a piperazine side chain involves the cleavage of the C-N bond between the propyl linker and the piperazine ring. This leads to the formation of two key fragment ions:
 - The Piperazine Fragment: A protonated N-(methyl-d3)-piperazine fragment is formed. This species can undergo further fragmentation.
 - The Phenothiazine Fragment: The charge can also be retained by the larger phenothiazine-propyl portion of the molecule.
- Alpha-Cleavage adjacent to Piperazine Nitrogen: A characteristic fragmentation for Nalkylpiperazines is the alpha-cleavage next to the nitrogen atom within the ring, leading to the formation of a stable iminium ion.[3] For Trifluoperazine-d3, this results in a key diagnostic ion.



Quantitative Data: Predicted Fragment Ions

The table below summarizes the predicted mass-to-charge ratios (m/z) for the precursor ion and the major fragment ions of Trifluoperazine-d3. These values are calculated based on monoisotopic masses.

m/z (Predicted)	Ion Formula	Proposed Structure/Description
411.18	[C21H22D3F3N3S]+	Precursor Ion: Protonated Trifluoperazine-d3
281.08	[C15H12F3NS]+	Phenothiazine-propyl carbocation, formed by cleavage of the bond between the propyl chain and the piperazine nitrogen.
144.15	[C7H14D3N2]+	Iminium ion resulting from cleavage of the propyl chain and subsequent rearrangement within the piperazine moiety.
116.14	[C6H12D3N2]+	Protonated N-(methyl-d3)- piperazinyl-ethyl iminium ion. A key diagnostic fragment.
73.09	[C3H6D3N]+	Fragment containing the deuterated N-methyl group, resulting from cleavage within the piperazine ring.

Experimental Protocol

This section provides a representative methodology for obtaining the MS/MS fragmentation pattern of Trifluoperazine-d3 dihydrochloride.

4.1. Sample Preparation

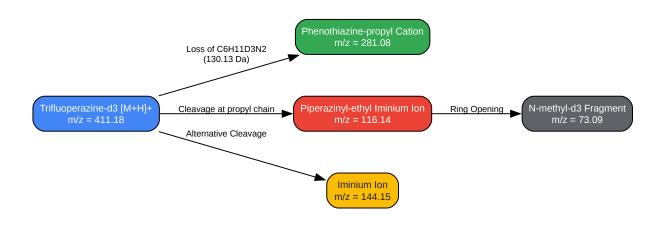


- Standard Solution: Prepare a 1 mg/mL stock solution of Trifluoperazine-d3 dihydrochloride in methanol.
- Working Solution: Dilute the stock solution with a typical mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1 μg/mL.
- 4.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
- LC System: A standard HPLC or UHPLC system.
- Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 μm) is suitable.[4]
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A gradient from 5% to 95% B over several minutes is typically sufficient to elute the analyte.
- Flow Rate: 0.3 0.5 mL/min.
- Injection Volume: 1 5 μL.
- 4.3. Mass Spectrometer Settings
- Ion Source: Electrospray Ionization (ESI) in Positive Ion Mode.
- Scan Type: Product Ion Scan (or MS/MS).
- Precursor Ion (m/z): 411.2 (for isolation in the quadrupole).
- Collision Gas: Argon at an appropriate pressure.
- Collision Energy: This parameter should be optimized. A collision energy ramp (e.g., 15-45 eV) is recommended to observe the formation and subsequent fragmentation of different ions.
- Mass Analyzer: A triple quadrupole or ion trap instrument is ideal for this application.



Visualization of Fragmentation Pathway

The following diagram illustrates the primary predicted fragmentation cascade for Trifluoperazine-d3.



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Caption: Predicted fragmentation pathway of protonated Trifluoperazine-d3.

Conclusion

The mass spectrometric fragmentation of Trifluoperazine-d3 is characterized by predictable cleavages of the bond between the propyl side chain and the piperazine ring, as well as subsequent fragmentations within the piperazine moiety itself. The key diagnostic fragments for Trifluoperazine-d3 will be shifted by +3 Da compared to the unlabeled compound, confirming the presence and location of the deuterium label on the N-methyl group. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists engaged in the development and validation of analytical methods involving Trifluoperazine-d3.

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